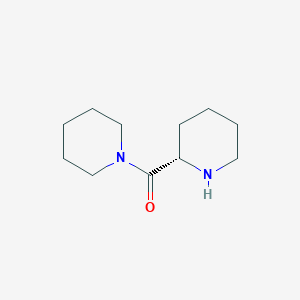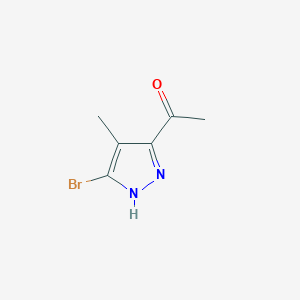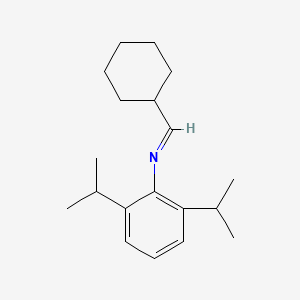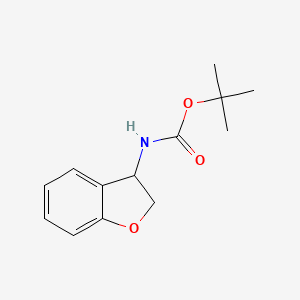
(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is a coordination compound that features two bipyridine ligands, one of which is substituted with an ethynyl group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride typically involves the reaction of 2,2’-bipyridine with 4-ethynyl-2,2’-bipyridine in the presence of a metal chloride, such as ruthenium chloride. The reaction is carried out under controlled conditions, often involving solvents like acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the bipyridine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a wide range of metal-ligand complexes .
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Employed in bio-imaging and as a probe in biochemical assays due to its fluorescent properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The ethynyl group enhances the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in catalysis and material science.
4-Ethynyl-2,2’-bipyridine: Similar to the compound but lacks the dichloride component.
Uniqueness
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)dichloride is unique due to the presence of both bipyridine and ethynyl groups, which enhance its coordination properties and reactivity. This makes it particularly valuable in applications requiring high stability and specificity .
Propiedades
Fórmula molecular |
C32H24Cl2N6Ru |
|---|---|
Peso molecular |
664.5 g/mol |
Nombre IUPAC |
4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C12H8N2.2C10H8N2.2ClH.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1,3-9H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
USVPTLXDKHDETO-UHFFFAOYSA-L |
SMILES canónico |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)













